molecular formula C17H13ClF2N2OS B3011063 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone CAS No. 851808-24-7

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B3011063
M. Wt: 366.81
InChI Key: UPQZUMUPNWIOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with thiazole, thiourea, and selenourea functionalities have been synthesized, demonstrating potent antioxidant activities. These compounds, characterized by spectroscopic data, show promise for further investigation due to their significant structure–activity relationship, suggesting potential applications in developing new antioxidant agents (Reddy et al., 2015).
  • Another study focuses on the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, highlighting a facile and convenient synthesis route for compounds with potential pharmaceutical applications (Mabkhot et al., 2010).

Antimicrobial and Anticancer Activities

  • The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines have been conducted, evaluating their anticancer and antimicrobial activities. These compounds were found to be potent against several cancer cell lines and pathogenic strains, with molecular docking studies supporting their potential use in overcoming drug resistance (Katariya et al., 2021).

Corrosion Inhibition

  • Benzimidazole derivatives have been investigated for their corrosion inhibition properties on steel in acidic mediums. Electrochemical, spectroscopic, and theoretical studies have demonstrated high inhibition efficiencies, indicating these compounds' potential as effective corrosion inhibitors (Fergachi et al., 2018).

Luminescence Sensing and Pesticide Removal

  • Thiophene-based metal-organic frameworks (MOFs) have been developed for luminescence sensing of environmental contaminants and pesticide removal, showcasing the multifunctional applications of synthesized compounds in environmental monitoring and remediation (Zhao et al., 2017).

Antiviral Activity

  • The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation against the tobacco mosaic virus have highlighted the potential antiviral applications of these compounds, offering a pathway for developing new antiviral agents (Chen et al., 2010).

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-12-4-1-3-11(9-12)10-24-17-21-7-8-22(17)16(23)15-13(19)5-2-6-14(15)20/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQZUMUPNWIOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

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